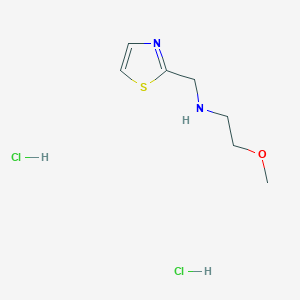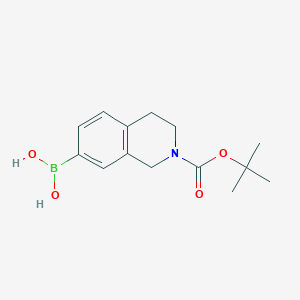![molecular formula C7H5ClN2O B3089194 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one CAS No. 1190313-48-4](/img/structure/B3089194.png)
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Vue d'ensemble
Description
“4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one” is a chemical compound with the empirical formula C7H5ClN2O . It is a solid substance . This compound is part of a class of compounds known as pyrrolopyridines, which are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one” include its empirical formula (C7H5ClN2O), molecular weight (168.58), and its form (solid) . Other properties such as melting point and IR spectrum are mentioned for similar compounds .Applications De Recherche Scientifique
Chemical Properties
“4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one” is a chemical compound with the empirical formula C7H5ClN2O and a molecular weight of 168.58 . It is a solid compound .
Synthesis
The synthesis of pyrrolo[3,4-b]pyridines, a group of heterocyclic compounds to which “4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one” belongs, has been extensively studied . These compounds can be synthesized from both a preformed pyrazole or pyridine .
Biomedical Applications
Pyrrolo[3,4-b]pyridines have found numerous biomedical applications due to their structural similarity to the purine bases adenine and guanine . They have been used in the treatment of diseases of the nervous and immune systems .
Antidiabetic Activity
Some pyrrolo[2,3-d]pyrimidine-based analogues, which are structurally similar to “4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one”, have been found to inhibit the α-amylase enzyme, demonstrating excellent antidiabetic action .
Antimycobacterial Activity
Pyrrolo[3,4-b]pyridines have also been found to exhibit antimycobacterial activity .
Antiviral Activity
These compounds have been used in antiviral research due to their antiviral properties .
Antitumor Activity
Pyrrolo[3,4-b]pyridines have been found to exhibit antitumor activities .
Pharmacological Research
New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which are structurally similar to “4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one”, have been synthesized and investigated for their pharmacological properties .
Propriétés
IUPAC Name |
4-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLAELSXYDITAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)







![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089165.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089167.png)
![3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3089178.png)

![7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089200.png)